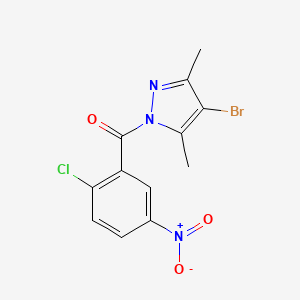

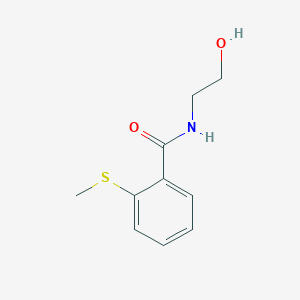

4-溴-1-(2-氯-5-硝基苯甲酰)-3,5-二甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of pyrazole derivatives, including compounds similar to 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclocondensation of β-diketones with hydrazines in the presence of various catalysts. While the synthesis of this exact compound is not detailed, analogs have been synthesized under mild conditions, offering insights into potential synthetic pathways that might be applicable (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction. For compounds closely related to the mentioned pyrazole, these techniques have elucidated their structural characteristics, demonstrating the impact of substituents on the electronic environment and conformation of the pyrazole ring (Evecen et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, influenced by the electronic effects of their substituents. These reactions include nucleophilic substitution, cycloadditions, and electrophilic substitution. The presence of a bromo and nitro group in the compound suggests reactivity conducive to further functionalization through nucleophilic aromatic substitution (S_NAr) reactions, as observed in structurally similar compounds (Devi & Bhuyan, 2004).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of pyrazole derivatives can vary widely and are significantly affected by the nature and position of substituents on the pyrazole ring. Compounds with nitro and bromo groups tend to have higher melting points and specific solubility characteristics depending on the polarity of the solvents used. Detailed physical property analysis requires empirical data, which is not provided in the literature for this exact compound but can be inferred based on related structures (Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and acidity/basicity, are influenced by their functional groups. The bromo and nitro substituents in 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole are electron-withdrawing, which can affect the electron density on the pyrazole ring and thus its nucleophilic and electrophilic properties. Studies on similar molecules provide insights into how these groups can alter chemical behavior and reactivity patterns (Saeed et al., 2020).

科学研究应用

合成和表征

- 研究人员已经合成了几种4-取代-3, 5-双(2-吡啶基)-1H-吡唑,包括在温和反应条件下取代基为溴的吡唑。这些化合物的结构表征是使用H-1 NMR、C-13 NMR、ESI-MS、IR和元素分析等技术实现的(Zhang, Liu, Jin, & Sun, 2006)。

生物活性

- 合成了一系列新型3-溴-1-(3-氯吡啶-2-基)-N-羟基-N-芳基-1H-吡唑-5-甲酰胺,并评价了其杀虫和杀菌活性。这些化合物显示出控制东方粘虫等害虫的潜力(Zhu et al., 2014)。

催化应用

- 研究表明,钯(II)络合物,包括由4-溴-1-(2-氯乙基)-1H-吡唑衍生的络合物,可以是铃木-宫浦偶联反应的有效预催化剂。这些配合物也有助于钯-硒化物和钯-硫化物纳米粒子的开发,这些纳米粒子具有催化的潜在应用(Sharma et al., 2013)。

化学反应性

- 氯虫苯甲酰胺的合成涉及使用3-甲基-2-硝基苯甲酸,并包括酯化、还原、氯化和氨解等步骤。这个过程突出了吡唑衍生物在合成复杂有机化合物中的化学反应性和潜在应用(Yi-fen, Ai-xia, & Yafei, 2010)。

晶体工程

- 在晶体工程领域,已经探索了吡唑衍生物中溴等卤素原子与其他分子实体之间的相互作用。这项研究对于理解此类化合物的结构和键合特性具有重要意义(Saha, Nangia, & Jaskólski, 2005)。

属性

IUPAC Name |

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-chloro-5-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3O3/c1-6-11(13)7(2)16(15-6)12(18)9-5-8(17(19)20)3-4-10(9)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUIFKDHLJARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)